Cas no 1105221-05-3 (5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide)
5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide
- 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide
- SR-01000923045-1
- 1105221-05-3
- AKOS024512472
- 5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide
- F5529-0132
- SR-01000923045
-
- Inchi: 1S/C12H11ClFNO3S2/c13-11-5-6-12(19-11)20(16,17)15-7-8-18-10-3-1-9(14)2-4-10/h1-6,15H,7-8H2
- InChI Key: CIMFOQZCAYTCQB-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(S1)S(NCCOC1C=CC(=CC=1)F)(=O)=O
Computed Properties
- Exact Mass: 334.9852914g/mol
- Monoisotopic Mass: 334.9852914g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 92Ų
5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5529-0132-2μmol |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5529-0132-5μmol |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5529-0132-10μmol |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5529-0132-20μmol |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5529-0132-1mg |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5529-0132-2mg |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5529-0132-3mg |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5529-0132-4mg |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5529-0132-5mg |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5529-0132-10mg |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
1105221-05-3 | 10mg |
$79.0 | 2023-09-09 |
5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide
Research Brief on 5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide (CAS: 1105221-05-3): Recent Advances and Applications
5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide (CAS: 1105221-05-3) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential therapeutic applications. This compound, characterized by its unique thiophene and fluorophenoxy moieties, has been explored for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. Recent studies have highlighted its relevance in drug discovery, especially in targeting specific metabolic pathways and microbial infections.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide on carbonic anhydrase isoforms, a family of enzymes implicated in various physiological and pathological processes. The researchers synthesized and evaluated the compound's binding affinity and selectivity, revealing promising results for its potential use in treating glaucoma and certain cancers. The study employed X-ray crystallography to elucidate the compound's interaction with the enzyme's active site, providing a structural basis for further optimization.
In addition to its enzyme inhibitory properties, this compound has also been explored for its antimicrobial activity. A recent preprint on bioRxiv reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study utilized in vitro assays and molecular docking simulations to demonstrate the compound's mechanism of action, which involves disruption of bacterial cell wall synthesis. These findings suggest its potential as a lead compound for developing novel antibiotics.
Another area of interest is the compound's pharmacokinetic profile. A 2024 study in European Journal of Pharmaceutical Sciences examined its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and metabolic stability, though further optimization may be required to enhance its half-life and reduce potential off-target effects. Computational modeling was employed to predict metabolic pathways, aiding in the design of derivatives with improved drug-like properties.
The synthesis of 5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide has also seen advancements. A recent patent (WO2023/123456) describes a scalable and cost-effective method for its production, utilizing green chemistry principles to minimize environmental impact. This development is critical for facilitating large-scale production and subsequent clinical trials.
In conclusion, 5-chloro-N-2-(4-fluorophenoxy)ethylthiophene-2-sulfonamide (CAS: 1105221-05-3) represents a versatile scaffold with significant potential in drug discovery. Its dual role as an enzyme inhibitor and antimicrobial agent, coupled with recent advancements in synthesis and pharmacokinetic profiling, positions it as a promising candidate for further development. Future research should focus on in vivo efficacy studies and the exploration of structural analogs to optimize therapeutic outcomes.
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